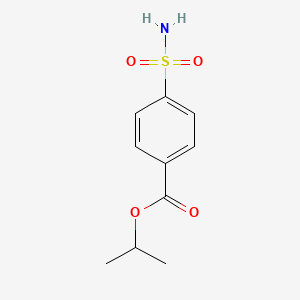

Propan-2-yl 4-sulfamoylbenzoate

Description

Propan-2-yl 4-sulfamoylbenzoate (CAS 320-90-1) is an organic compound featuring a benzoate ester backbone substituted with a sulfamoyl group (-SO₂NH₂) at the para position. The propan-2-yl (isopropyl) ester group enhances its lipophilicity, making it suitable for pharmaceutical and agrochemical applications. Its structure allows for hydrogen bonding via the sulfamoyl moiety, influencing solubility and reactivity. Analytical characterization typically employs High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy . Safety data indicate precautions for inhalation exposure, with first-aid measures emphasizing respiratory support .

Properties

IUPAC Name |

propan-2-yl 4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACMUQWPVXRBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-sulfamoylbenzoate typically involves the esterification of 4-sulfamoylbenzoic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-sulfamoylbenzoic acid+propan-2-olH2SO4Propan-2-yl 4-sulfamoylbenzoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-sulfamoylbenzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The sulfamoyl group can be reduced to an amine group.

Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: 4-sulfamoylbenzoic acid

Reduction: Propan-2-yl 4-aminobenzoate

Substitution: Propan-2-ol and 4-sulfamoylbenzoic acid

Scientific Research Applications

Propan-2-yl 4-sulfamoylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the ester group can be hydrolyzed by esterases in the body, releasing the active form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propan-2-yl 4-sulfamoylbenzoate shares structural and functional similarities with several benzoate derivatives. Below is a detailed comparison:

Table 1: Key Comparisons of this compound and Analogues

Structural and Functional Differences

- Sulfamoyl vs. Hydroxyl Groups : Unlike Propyl Paraben, which has a hydroxyl group, this compound’s sulfamoyl group enhances hydrogen-bonding capacity and acidity (pKa ~1-2 for -SO₂NH₂ vs. ~8-10 for -OH), affecting solubility and biological activity .

- Phenylsulfonamide Substitution: Propan-2-yl 4-[(phenylsulfonyl)amino]benzoate replaces the sulfamoyl group with a phenylsulfonamide moiety, increasing steric bulk and altering receptor binding in drug design .

- Phosphonothiolate Analogs: Cyclohexylmethyl derivatives exhibit entirely distinct reactivity due to phosphorus-containing groups, emphasizing their niche in toxicological studies rather than pharmaceutical use .

Physicochemical Properties

- Lipophilicity : The isopropyl ester in this compound confers higher logP values (~2.5) compared to Propyl Paraben (logP ~3.1), impacting membrane permeability .

- Thermal Stability : Sulfamoyl derivatives decompose at higher temperatures (~250°C) than parabens (~200°C), as shown by thermogravimetric analysis .

Analytical Characterization

- Chromatography : this compound and its phenylsulfonamide analog are resolved using reversed-phase HPLC with UV detection, while parabens require ion-pairing methods due to polarity differences .

- Spectroscopy : Sulfamoyl compounds display distinct NMR shifts (δ 7.8-8.2 ppm for aromatic protons) and FTIR bands (~1350 cm⁻¹ for S=O stretching) absent in parabens .

Research Findings and Computational Insights

Density-functional theory (DFT) studies reveal that the sulfamoyl group in this compound significantly lowers the LUMO energy (-1.8 eV) compared to Propyl Paraben (-1.2 eV), enhancing electrophilic reactivity . Crystal structure analyses using software like SHELX confirm planar geometry in sulfamoyl benzoates, facilitating π-π stacking in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.